1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide
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Description
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the GABA-A receptor . GABA-A receptors are ligand-gated chloride ion channels, and their activation leads to an influx of chloride ions into the neuron, making the neuron hyperpolarized and less likely to fire an action potential .
Mode of Action
This compound acts as a selective and competitive antagonist at the GABA-A receptor . This means it binds to the same site as the natural ligand (GABA), but instead of activating the receptor, it prevents GABA from binding and exerting its inhibitory effect .
Biochemical Pathways
The antagonism of GABA-A receptors disrupts the normal inhibitory control that GABA exerts over neuronal firing. This can lead to an increase in neuronal activity, potentially contributing to various neurological and psychiatric conditions .
Pharmacokinetics
Similar compounds with a pyridazin-3(2h)-one structure are known to have diverse pharmacological activities . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in detail to understand the compound’s bioavailability and its impact on the body.
Result of Action
The result of this compound’s action would depend on the specific context in which it is used. As a GABA-A receptor antagonist, it could potentially increase neuronal activity, which could have various effects depending on the specific neural circuits involved .
Action Environment
Environmental factors such as the presence of other drugs, the physiological state of the individual, and genetic factors could all influence the action, efficacy, and stability of this compound. For example, other drugs that affect GABAergic signaling could potentially interact with this compound, either enhancing or diminishing its effects .
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-32-20-10-4-16(5-11-20)21-12-13-22(26-25-21)27-14-2-3-17(15-27)23(29)24-18-6-8-19(9-7-18)28(30)31/h4-13,17H,2-3,14-15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQKRBLVGAAJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.